7-(3-Chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-2-(methylsulfanyl)-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxamide
Description
The compound 7-(3-Chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-2-(methylsulfanyl)-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxamide belongs to the triazolopyrimidine class, characterized by a fused bicyclic core structure. Its molecular formula is C₂₁H₂₀ClN₅OS, with a molecular weight of 425.94 g/mol (inferred from structural analogs in and ). Key structural features include:
- Position 7: A 3-chlorophenyl group, contributing steric bulk and electron-withdrawing properties.
- Position 5: A methyl group, enhancing steric shielding of the core.
- Carboxamide moiety: The N-(2,4-dimethylphenyl) group provides hydrophobic interactions and structural rigidity.
Triazolopyrimidines are widely explored for their bioactivity, particularly in kinase inhibition and antimicrobial applications.
Properties
IUPAC Name |
7-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-2-methylsulfanyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN5OS/c1-12-8-9-17(13(2)10-12)25-20(29)18-14(3)24-21-26-22(30-4)27-28(21)19(18)15-6-5-7-16(23)11-15/h5-11,19H,1-4H3,(H,25,29)(H,24,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIVBGRGBONFQJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(NC3=NC(=NN3C2C4=CC(=CC=C4)Cl)SC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-Chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-2-(methylsulfanyl)-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxamide typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes the following steps:
Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors to form the triazole ring. Common reagents used in this step include hydrazine derivatives and nitriles under acidic or basic conditions.
Formation of the Pyrimidine Ring: The triazole ring is then fused with a pyrimidine ring through a series of condensation reactions. This step often requires the use of strong acids or bases as catalysts.
Introduction of Substituents: The chlorophenyl, dimethylphenyl, and methylsulfanyl groups are introduced through substitution reactions. These reactions typically involve the use of halogenated precursors and nucleophiles under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
7-(3-Chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-2-(methylsulfanyl)-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like tin(II) chloride or hydrogen gas in the presence of a catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Tin(II) chloride, hydrogen gas with a catalyst.
Nucleophiles: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
7-(3-Chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-2-(methylsulfanyl)-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 7-(3-Chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-2-(methylsulfanyl)-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare structural analogs, focusing on substituent variations and their implications:
Key Structural and Functional Insights:
Chlorophenyl Position :
- The target compound’s 3-chlorophenyl group (vs. 4-Cl in or 2-Cl in ) may reduce symmetry and alter binding pocket interactions. Meta-substitution often balances electronic and steric effects compared to para-substitution.
Ethylsulfanyl (SCH₂CH₃): Increases hydrophobicity, which may enhance tissue penetration but reduce aqueous solubility. Benzylsulfanyl (S-benzyl): Adds significant bulk, likely hindering diffusion through cellular membranes.
Carboxamide Substituents: The N-(2,4-dimethylphenyl) group in the target compound provides a rigid, hydrophobic aryl moiety. In contrast, dimethylaminoalkyl substituents (e.g., Compound 94) introduce basicity, enhancing solubility but possibly reducing blood-brain barrier penetration.
Biological Implications :
- Compounds with 3-chlorophenyl groups (target compound, Compound 94) may exhibit unique binding modes in enzyme active sites compared to 4-Cl analogs.
- Methylsulfanyl at position 2 balances metabolic stability and lipophilicity, whereas bulkier groups (e.g., benzyl) could prolong half-life but limit absorption.
Q & A
Q. What synthetic methodologies are most effective for preparing triazolopyrimidine derivatives with this substitution pattern?
Answer: The compound can be synthesized via a three-component condensation reaction involving β-keto esters (e.g., acetylacetic ester), aromatic aldehydes (e.g., 3-chlorobenzaldehyde), and 3-amino-5-alkylthio-1,2,4-triazoles. Microwave-assisted synthesis (323 K, 30 min) in ethanol significantly improves reaction efficiency, as demonstrated for analogous triazolopyrimidines, yielding products in 21–56% after recrystallization . Substituent variations (e.g., 3-chlorophenyl vs. 2,4-dimethylphenyl) require careful selection of aldehyde and triazole precursors, with reaction monitoring via TLC or HPLC .
Q. How can X-ray crystallography and NMR spectroscopy confirm the structural identity of this compound?
Answer:
- X-ray crystallography resolves the bicyclic triazolopyrimidine core, planar aromatic rings, and substituent orientations. For example, bond lengths (C–N: 1.32–1.37 Å, C–S: 1.75 Å) and dihedral angles (e.g., 87.03° between triazolopyrimidine and chlorophenyl rings) validate the structure .
- ¹H NMR identifies substituent environments: methylsulfanyl (δ 2.59 ppm), carboxamide NH (δ 10.89 ppm), and aromatic protons (δ 7.14–7.41 ppm). Multiplicity patterns distinguish diastereotopic protons in the pyrimidine ring .
Q. What intermolecular interactions stabilize the crystal lattice of this triazolopyrimidine derivative?
Answer: π-π stacking between triazolopyrimidine rings (centroid-centroid distance: 3.63–3.88 Å) and van der Waals interactions between hydrophobic substituents (e.g., methyl groups) contribute to lattice stability. Hydrogen bonding involving the carboxamide NH is absent in analogs, emphasizing the role of aromatic stacking .
Q. What in vitro assays are appropriate for preliminary evaluation of its biological activity?
Answer:
- Antibacterial screening : Minimum inhibitory concentration (MIC) assays against Gram-positive bacteria (e.g., Enterococcus faecium) using broth microdilution .
- Enzyme inhibition : Dihydroorotate dehydrogenase (DHODH) inhibition assays with Plasmodium falciparum lysates, monitored via UV absorbance (λ = 300 nm) .
Advanced Research Questions
Q. How do structural modifications at the 3-chlorophenyl and 2,4-dimethylphenyl positions influence target binding affinity?
Answer:
- 3-Chlorophenyl : Enhances hydrophobic interactions and electron-withdrawing effects, critical for DHODH inhibition (IC₅₀ < 100 nM in analogs) .
- 2,4-Dimethylphenyl : Increases steric bulk, potentially reducing off-target binding. Comparative studies show methyl groups improve metabolic stability but may lower solubility .
- Method : Synthesize analogs (e.g., replacing Cl with Br or CF₃) and test via isothermal titration calorimetry (ITC) to quantify binding thermodynamics .
Q. What computational strategies predict binding modes with biological targets like Plasmodium falciparum DHODH?
Answer:
- Molecular docking (AutoDock Vina) using DHODH crystal structures (PDB: 1TV5) to identify key interactions (e.g., hydrogen bonds with Arg265, π-stacking with Phe227) .
- MD simulations (GROMACS) assess binding stability over 100 ns trajectories, with RMSD/RMSF analyses to evaluate conformational flexibility .
Q. How should researchers address discrepancies in reported synthetic yields across different reaction conditions?
Answer:
- Controlled experiments : Compare microwave vs. conventional heating for the same precursor ratios. For example, microwave synthesis improves yields by 15–20% in triazolopyrimidine derivatives .
- Analytical reconciliation : Use LC-MS to detect side products (e.g., uncyclized intermediates) and optimize purification protocols (e.g., gradient column chromatography) .
Q. What experimental design frameworks optimize reaction parameters for scaled synthesis?
Answer:
- Design of Experiments (DoE) : Apply factorial designs (e.g., 2³ factorial) to assess temperature, solvent polarity, and catalyst loading. For example, ethanol/acetone mixtures (3:1 v/v) maximize yields in analogous triazolopyrimidines .
- Flow chemistry : Continuous-flow reactors reduce reaction times (e.g., from hours to minutes) and improve reproducibility via precise parameter control .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
